5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine

Catalog No.
S13590399
CAS No.
M.F
C14H19N3O
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-...

Product Name

5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine

IUPAC Name

3-methyl-5-phenylmethoxy-1-propan-2-ylpyrazol-4-amine

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C14H19N3O/c1-10(2)17-14(13(15)11(3)16-17)18-9-12-7-5-4-6-8-12/h4-8,10H,9,15H2,1-3H3

InChI Key

CEQNNSQARJOPPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)OCC2=CC=CC=C2)C(C)C

5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine is a pyrazole derivative characterized by its unique structural features, including a benzyloxy group and a propan-2-yl substituent. This compound belongs to a class of organic compounds known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C13H18N4O, and its structure includes a pyrazole ring, which is crucial for its reactivity and biological interactions.

The chemical reactivity of 5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine can be attributed to the presence of both the amine and the pyrazole functionalities. Common reactions may include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitutions, allowing for the introduction of various substituents.
  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
  • Reduction Reactions: The pyrazole ring can be subjected to reduction under specific conditions, potentially leading to the formation of dihydropyrazoles.

These reactions are significant for synthesizing derivatives with enhanced biological properties.

5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine exhibits various biological activities, including:

  • Antimicrobial Activity: Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer Properties: Certain derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

These activities underscore the importance of this compound in pharmaceutical research.

The synthesis of 5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine can be achieved through several methods:

  • Nucleophilic Substitution Method:
    • Starting materials include 3-methyl-1H-pyrazole and benzyloxy derivatives.
    • The reaction generally occurs in an organic solvent under reflux conditions, facilitating the formation of the desired product.
  • One-Pot Synthesis:
    • Utilizing a combination of reagents such as alkyl halides and amines in a single reaction vessel can streamline the synthesis process.
    • This method may enhance yield and reduce purification steps.
  • Multi-Step Synthesis:
    • Involves the preparation of intermediates that are subsequently converted into the final product through various transformations.

These methods highlight the versatility and adaptability required for synthesizing complex organic compounds.

5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine has several applications:

  • Pharmaceutical Development: Used as a lead compound in drug discovery, particularly for developing antimicrobial and anticancer agents.
  • Agricultural Chemicals: Potentially utilized in formulating agrochemicals due to its biological activity against pests and pathogens.
  • Research Tool: Serves as a model compound in studies exploring pyrazole derivatives' structure–activity relationships.

The compound's diverse applications make it valuable across multiple scientific fields.

Interaction studies involving 5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine focus on its binding affinity with biological targets, including enzymes and receptors. Techniques such as:

  • Molecular Docking: Computational methods are employed to predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Laboratory experiments assess the biological effects of the compound on various cell lines, providing insights into its pharmacodynamics.

These studies are crucial for understanding how this compound can be optimized for therapeutic use.

Several compounds share structural similarities with 5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Methyl-1H-pyrazoleSimple pyrazole ringLacks additional functional groups
5-Amino-3-methyl-1H-pyrazoleContains an amino groupMore basic properties compared to the target
4-Amino-3-methylpyrazoleSubstituted at position 4Different reactivity profile
5-Benzyloxy-pyrazoleBenzyloxy group presentSimilar but lacks propan-2-YL substituent

The unique combination of functional groups in 5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine contributes to its distinct biological activity and potential applications in medicinal chemistry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.152812238 g/mol

Monoisotopic Mass

245.152812238 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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